3,5,5-Trimethylhexyl acetate

Catalog No.
S1894197
CAS No.
58430-94-7
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5,5-Trimethylhexyl acetate

CAS Number

58430-94-7

Product Name

3,5,5-Trimethylhexyl acetate

IUPAC Name

3,5,5-trimethylhexyl acetate

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-9(8-11(3,4)5)6-7-13-10(2)12/h9H,6-8H2,1-5H3

InChI Key

DGKXDLCVQSQVBC-UHFFFAOYSA-N

SMILES

CC(CCOC(=O)C)CC(C)(C)C

Canonical SMILES

CC(CCOC(=O)C)CC(C)(C)C
  • Chemical Properties and Safety Assessment

    Scientific databases like PubChem () provide information on the structure, chemical properties, and classifications of 3,5,5-Trimethylhexyl acetate. However, these resources do not detail its applications in research.

  • Fragrance Ingredient

    The fragrance industry utilizes 3,5,5-Trimethylhexyl acetate for its floral scent profile, with hints of iris (). The Research Institute for Fragrance Materials (RIFM) is currently conducting a safety assessment of this ingredient, which will be published upon completion ().

3,5,5-Trimethylhexyl acetate is an organic compound with the chemical formula C11H22O2C_{11}H_{22}O_{2}. It is classified as an ester, specifically the acetate of 3,5,5-trimethylhexanol. This compound is characterized by its pleasant fruity odor, making it a common ingredient in perfumes and fragrances. It has a molecular weight of approximately 186.29 g/mol and is typically colorless to pale yellow in appearance.

As mentioned earlier, the primary application of 3,5,5-Trimethylhexyl acetate appears to be in fragrances. Its mechanism of action likely involves interacting with olfactory receptors in the nose, leading to the perception of scent []. Specific details regarding the interaction and the resulting odor profile require further investigation.

  • Flammability: Esters are generally flammable liquids. 3,5,5-Trimethylhexyl acetate is likely flammable as well [].
  • Moderate Toxicity: Esters can have varying degrees of toxicity. While detailed data is lacking, it is advisable to handle 3,5,5-Trimethylhexyl acetate with appropriate personal protective equipment [].

  • Esterification: It can be synthesized through the reaction of acetic acid with 3,5,5-trimethylhexanol.
  • Hydrolysis: In the presence of water and an acid or base catalyst, it can revert to its alcohol and acetic acid components.
  • Transesterification: This compound can react with other alcohols to form different esters.

Research indicates that 3,5,5-trimethylhexyl acetate exhibits low toxicity. The acute toxicity levels are reported as follows:

  • LD50 (oral): Approximately 4250 mg/kg in rats.
  • LD50 (dermal): Greater than 5000 mg/kg in rabbits.

It is essential to note that while the compound has low acute toxicity, it can cause skin and eye irritation upon contact .

The primary synthesis method for 3,5,5-trimethylhexyl acetate involves esterification. The general reaction can be summarized as follows:

  • Reactants: Acetic acid and 3,5,5-trimethylhexanol.
  • Catalyst: An acid catalyst such as sulfuric acid may be used to accelerate the reaction.
  • Process:
    • Mix the reactants in a reaction vessel.
    • Heat the mixture under reflux conditions to promote ester formation.
    • Remove water produced during the reaction to drive the equilibrium towards ester formation.

This method yields high purity and efficiency in producing the desired ester .

3,5,5-Trimethylhexyl acetate is predominantly used in:

  • Fragrance Industry: As a key ingredient in perfumes and scented products due to its fruity aroma.
  • Flavoring Agents: Used in food products for flavor enhancement.
  • Solvent: Employed in various industrial applications as a solvent due to its favorable volatility characteristics.

Its pleasant scent profile makes it particularly valuable in consumer goods like air fresheners and personal care products .

Several compounds share structural similarities with 3,5,5-trimethylhexyl acetate. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
DihydromyrcenolC10H18OCommonly used in fragrances; has a citrus scent.
4-tert-Butylcyclohexyl acetateC13H18O2Known for its floral aroma; used in perfumes.
LinaloolC10H18OA naturally occurring terpene alcohol; widely used for its pleasant scent.
Hexyl acetateC8H16O2Used as a flavoring agent; has a fruity odor.

Uniqueness of 3,5,5-Trimethylhexyl Acetate

What sets 3,5,5-trimethylhexyl acetate apart from these similar compounds is its specific structural configuration that imparts a unique fruity fragrance profile. Additionally, its relatively high stability and low toxicity make it suitable for diverse applications without significant health risks .

Physical Description

Liquid

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 1676 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 218 of 1676 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1458 of 1676 companies with hazard statement code(s):;
H315 (97.19%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (97.19%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

58430-94-7

Wikipedia

3,5,5-trimethylhexyl acetate

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1-Hexanol, 3,5,5-trimethyl-, 1-acetate: ACTIVE

Dates

Modify: 2023-08-16

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